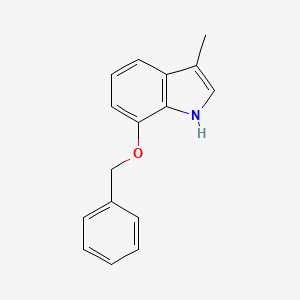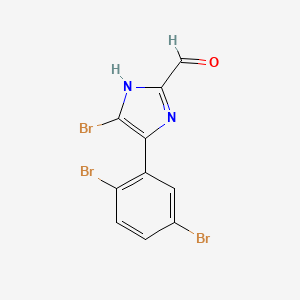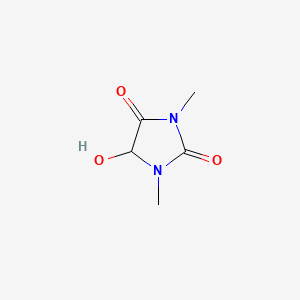![molecular formula C11H7F6N3S B13693137 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a thiadiazole ring substituted with a benzyl group that contains two trifluoromethyl groups. This structure imparts significant electronegativity and steric hindrance, making it a valuable candidate for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with thiadiazole derivatives. The reaction conditions often include the use of solvents such as toluene and catalysts like dicyclohexylcarbodiimide and toluene-p-sulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiadiazole ring.
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as covalent organic frameworks for lithium-sulfur batteries
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets through its electronegative trifluoromethyl groups and steric hindrance provided by the benzyl group. These interactions can affect various biochemical pathways, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl azide: Used in click chemistry and functionalization of biomolecules.
3,5-Bis(trifluoromethyl)benzyl bromide: Used as a derivatization reagent in various chemical reactions.
Uniqueness
The uniqueness of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine lies in its combination of a thiadiazole ring with a highly electronegative and sterically hindered benzyl group. This combination imparts unique chemical properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H7F6N3S |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(4-6)11(15,16)17)3-8-19-20-9(18)21-8/h1-2,4H,3H2,(H2,18,20) |
InChI Key |
HZYLEVSVBRVKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)




![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)

![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)


